molecular formula C9H12O2S B181340 2,4-Dimethyl-1-(methylsulfonyl)benzene CAS No. 6462-28-8

2,4-Dimethyl-1-(methylsulfonyl)benzene

Cat. No.: B181340
CAS No.: 6462-28-8
M. Wt: 184.26 g/mol
InChI Key: QTPNJZSUGOJDDN-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C9H12O2S It is a derivative of benzene, characterized by the presence of two methyl groups and a methylsulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1-(methylsulfonyl)benzene typically involves the sulfonation of 2,4-dimethylbenzene (also known as xylene) with a sulfonating agent such as methanesulfonyl chloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored and controlled.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2,4-Dimethyl-1-(methylsulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-(methylsulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a methylsulfonyl group.

    2,4-Dimethyl-1-(methylthio)benzene: Contains a methylthio group instead of a methylsulfonyl group.

    2,4-Dimethyl-1-(methylsulfinyl)benzene: Contains a methylsulfinyl group instead of a methylsulfonyl group.

Uniqueness

2,4-Dimethyl-1-(methylsulfonyl)benzene is unique due to its specific combination of methyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2,4-dimethyl-1-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-7-4-5-9(8(2)6-7)12(3,10)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPNJZSUGOJDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374416
Record name 2,4-dimethyl-1-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6462-28-8
Record name 2,4-dimethyl-1-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6462-28-8
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